4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE
Overview
Description
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE is a complex organic compound with a unique structure that combines a carbazole moiety, a tetrahydropyrazinyl group, and a fluorophenyl sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole is first alkylated with an ethyl group, followed by the introduction of a tetrahydropyrazinyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the fluorophenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycoside: Known for its sweetening properties and used in food products.
Dichloroaniline: An aniline derivative used in the synthesis of dyes and other chemicals.
Uniqueness
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (4-FLUOROPHENYL) SULFONE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
9-ethyl-3-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)32(30,31)21-10-8-20(26)9-11-21/h3-12,17H,2,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNCDUBPCAFXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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